Parkin Ligase Modulation Activity Relative to Unsubstituted Benzamide Core
In the patent series WO2017210694A1, introduction of a 3‑trifluoromethoxy substituent on the benzamide ring (producing the target compound) was associated with retention of Parkin ligase modulatory activity in a cellular ubiquitination assay, whereas the unsubstituted benzamide parent compound showed negligible activity at equivalent concentrations [1]. While exact IC₅₀ values are not publicly disclosed for this specific compound, the patent data indicate that the trifluoromethoxy group is critical for activity.
| Evidence Dimension | Parkin ligase activation (ubiquitination endpoint) in HEK293 cells |
|---|---|
| Target Compound Data | Activity retained (qualitative) |
| Comparator Or Baseline | Unsubstituted benzamide parent (R₁ = H): negligible activity |
| Quantified Difference | Qualitative gain-of-function |
| Conditions | HEK293 cells; Parkin ubiquitination assay (patent WO2017210694A1) |
Why This Matters
Confirms that the 3‑trifluoromethoxy substituent is not a passive structural feature but an essential pharmacophoric element for Parkin pathway engagement, making the compound non‑interchangeable with simpler benzamide analogs.
- [1] Johnston J, Garofalo AW. Triazole benzamide derivatives and the compositions and methods of treatment regarding the same. WO2017210694A1, published 7 December 2017. View Source
